molecular formula C9H5Cl3N2O B1272410 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole CAS No. 33575-81-4

2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

Cat. No. B1272410
Key on ui cas rn: 33575-81-4
M. Wt: 263.5 g/mol
InChI Key: NTJXILNOEFQNJR-UHFFFAOYSA-N
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Patent
US08883827B2

Procedure details

A mixture of compound 9 (120 mg, 0.263 mmol), compound A (76 mg, 0.263 mmol) and K2CO3 (72.58 mg, 0.526 mmol) was heated under reflux in 25 ml of acetone for 3 hours. The reaction mixture was cooled to ambient temperature, filtered and the filtrate was evaporated to obtain crude residue which was purified by column chromatography using MeOH/DCM (15:85) as an eluent to obtain compound 10 as a yellow colored gummy material (75 mg). Yield: 40%.
Name
compound 9
Quantity
120 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound A
Quantity
76 mg
Type
reactant
Reaction Step One
Name
Quantity
72.58 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[Cl:16])[C:5]([NH:7][NH:8][C:9](=[O:12])[CH2:10][Cl:11])=O.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Cl:11][CH2:10][C:9]1[O:12][C:5]([C:4]2[CH:13]=[CH:14][C:15]([Cl:16])=[C:2]([Cl:1])[CH:3]=2)=[N:7][N:8]=1 |f:1.2.3|

Inputs

Step One
Name
compound 9
Quantity
120 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)NNC(CCl)=O)C=CC1Cl
Name
compound A
Quantity
76 mg
Type
reactant
Smiles
Name
Quantity
72.58 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain crude residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClCC=1OC(=NN1)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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